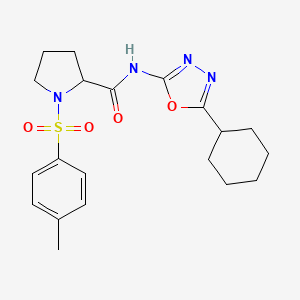

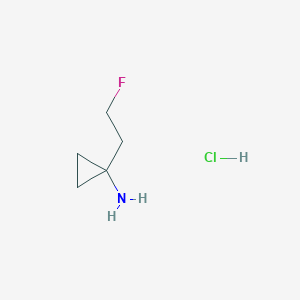

![molecular formula C11H8F3N3O2 B2475392 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid CAS No. 103058-77-1](/img/structure/B2475392.png)

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

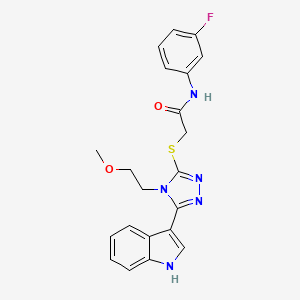

“5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

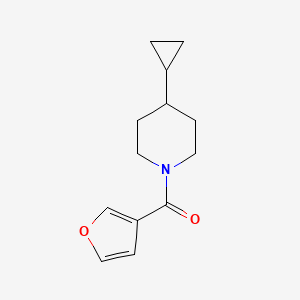

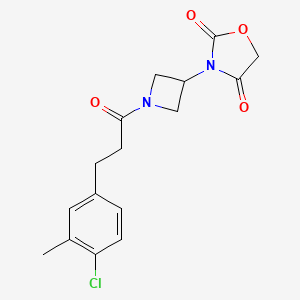

The synthesis of triazole derivatives involves various methods . One common method involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization . Another method involves functionalization of the 5-position by lithiation in flow followed by trapping in batch with a series of electrophiles .Applications De Recherche Scientifique

Oriented Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid

This research outlines a new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an important intermediate for various drug syntheses. The method begins with phenyl acetylene reacting with sodium azide and methyl iodide in the presence of copper iodide, resulting in 1-methyl-4-phenyl-1H-1,2,3-triazole. Further reactions lead to the title compound with advantages like highly stereoselective processes and good overall yield (Da’an Liu, Shuchen Pei, Chenchen Xue, Ran Li, & Yong Wu, 2015).

Synthesis and Structural Assessment

The synthesis of certain 1,2,4-triazole derivatives has been explored, providing insights into their potential applications in various fields. For instance, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide led to the creation of specific triazole-thione derivatives. Subsequent reactions yielded different compounds that were studied using X-ray diffractometry, presenting valuable information about their molecular and supramolecular structures (A. Castiñeiras, I. García-Santos, & Manuel Saa, 2018).

Antimicrobial and Antitumor Activities

Research has been conducted on the synthesis of 1H-1,2,4-triazole derivatives and their biological activities. For example, studies have shown the synthesis of 5-thiomethylfuran-2-carboxylic acid derivatives with significant antibacterial properties (M. Iradyan, N. Iradyan, R. Tamazyan, A. G. Aivazyan, G. Panosyan, R. V. Paronikyan, & G. M. Stepanyan, 2014). Additionally, some benzofuryl-substituted 1,2,4-triazoles have been synthesized and shown to possess antitumor activity (М. А. Калдрикян, Лусине Арсеновна Григорян, Р. Г. Мелик-Оганджанян, & Ф. Г. Арсенян, 2011).

Propriétés

IUPAC Name |

5-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c1-6-15-9(10(18)19)16-17(6)8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNHXXIWJLMWTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride](/img/structure/B2475311.png)

![5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine](/img/structure/B2475315.png)

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B2475317.png)

![4-(2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide](/img/structure/B2475319.png)

![1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475324.png)

![5-Amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2475332.png)